1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

EGFR inhibitor mutant-selective kinase inhibitor NSCLC

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-07-9) belongs to the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one chemotype, a heterocyclic scaffold that has been validated as a mutant-selective epidermal growth factor receptor (EGFR) inhibitor chassis in primary literature. The compound carries an isopropyl substituent at the N1 position and a methylsulfonyl group at the C7 position, giving a molecular formula of C₁₀H₁₃N₃O₄S and a molecular weight of 271.29 g/mol.

Molecular Formula C10H13N3O4S
Molecular Weight 271.30 g/mol
Cat. No. B13041482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Molecular FormulaC10H13N3O4S
Molecular Weight271.30 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC(=NC=C2COC1=O)S(=O)(=O)C
InChIInChI=1S/C10H13N3O4S/c1-6(2)13-8-7(5-17-10(13)14)4-11-9(12-8)18(3,15)16/h4,6H,5H2,1-3H3
InChIKeyUBUIMJFHUGKQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Core Scaffold Identity and Procurement Baseline


1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-07-9) belongs to the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one chemotype, a heterocyclic scaffold that has been validated as a mutant-selective epidermal growth factor receptor (EGFR) inhibitor chassis in primary literature [1]. The compound carries an isopropyl substituent at the N1 position and a methylsulfonyl group at the C7 position, giving a molecular formula of C₁₀H₁₃N₃O₄S and a molecular weight of 271.29 g/mol . This substitution pattern distinguishes it from other 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one analogs that bear alkyl groups at the C4 position, a critical selectivity-determining locus in the EGFR mutant vs. wild-type context [1].

Why Generic Substitution of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one Is Not Advisable


Within the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one chemotype, minor changes to the N1 alkyl group profoundly alter both enzymatic potency and mutant-over-wild-type selectivity profiles. For the closely related C4-alkyl series, expanding from methyl (compound 16a, IC₅₀ = 5.4 nM vs. EGFRL858R/T790M) to isopropyl (compound 16d) caused a marked loss in potency and a significant erosion of selectivity, demonstrating that the hydrophobic subpocket cannot accommodate bulkier alkyl groups at that position [1]. The target compound places the isopropyl group at N1 rather than C4 and introduces a methylsulfonyl electron-withdrawing group at C7, creating a distinctly different electronic and steric environment. Simple replacement with analogs such as 1-ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one (CAS 2073047-06-8) or 1-methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one cannot be assumed to yield equivalent biological outcomes without explicit comparative data .

Quantitative Differentiation of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Evidence-Based Comparator Analysis


N1-Isopropyl vs. C4-Isopropyl Substitution: Potency and Selectivity Implications in the Pyrimido[4,5-d][1,3]oxazin-2-one Scaffold

The closest structural comparator with published biochemical data is compound 16d, which carries an isopropyl group at the C4 position of the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one core. In ELISA-based enzymatic assays, compound 16d exhibited substantially decreased potency against EGFRL858R/T790M and a significant loss of selectivity over EGFRWT compared to the C4-methyl analog 16a [1]. The target compound relocates the isopropyl group from C4 to N1 and adds a methylsulfonyl group at C7, altering the key pharmacophore elements that control the nonpolar contacts with the gatekeeper Met790 residue [1]. Direct head-to-head biochemical data for the target compound against EGFRL858R/T790M or EGFRWT are not available in the open literature as of mid-2026; therefore, this differentiation is a class-level inference based on the established SAR of the scaffold [1].

EGFR inhibitor mutant-selective kinase inhibitor NSCLC

C7-Methylsulfonyl Substitution: Electronic Modulation Compared to C7-Unsubstituted Pyrimido[4,5-d][1,3]oxazin-2-one Analogs

The methylsulfonyl group at C7 is an electron-withdrawing substituent not present in the well-characterized EGFR inhibitor series (compounds 16a–e, 20a–c) from Hao et al. [1]. In the pyrimido[4,5-d][1,3]oxazin-2-one scaffold, the C7 position is part of the pyrimidine ring that directly interacts with the kinase hinge region. Introducing a methylsulfonyl group at this position is expected to modulate the electron density of the pyrimidine ring, potentially affecting hinge-binding affinity and selectivity across the kinome. The RSK4 inhibitor series reported in CN113801139A [2] and the BTK inhibitor series in PMC7468319 [3] confirm that the pyrimido[4,5-d][1,3]oxazin-2-one scaffold is target-promiscuous when unsubstituted at C7, whereas the methylsulfonyl group may narrow or redirect target engagement.

medicinal chemistry structure-activity relationship kinase inhibitor design

Scaffold Selectivity Potential: Pyrimido[4,5-d][1,3]oxazin-2-one vs. Pyrimido[4,5-d]pyrimidine-2,4-dione EGFR Inhibitors

The 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one scaffold has demonstrated the ability to achieve mutant selectivity through steric discrimination at the gatekeeper residue [1]. The optimal analog in this series, compound 20a, achieved an impressive 35-fold selectivity (IC₅₀ = 4.5 nM for EGFRL858R/T790M vs. 156 nM for EGFRWT) through dual-methyl substitution at C4 [1]. By contrast, the structurally related pyrimido[4,5-d]pyrimidine-2,4-dione scaffold, explored by the same group in a subsequent 2018 J. Med. Chem. publication [2], required different substitution patterns to achieve comparable selectivity. The target compound, with its N1-isopropyl and C7-methylsulfonyl groups, represents a third distinct substitution paradigm within this scaffold family.

EGFR T790M mutant selectivity scaffold comparison

Recommended Application Scenarios for 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one


Kinase Selectivity Profiling Panels for Pyrimido[4,5-d][1,3]oxazin-2-one Scaffold Differentiation

Given the established multi-kinase activity of the pyrimido[4,5-d][1,3]oxazin-2-one scaffold across EGFR [1], RSK4 [2], BTK [3], and mutant IDH [4] targets, the most appropriate use of this compound is as a structurally defined probe in broad kinome selectivity panels. The N1-isopropyl and C7-methylsulfonyl substitution pattern is chemically orthogonal to published series, enabling head-to-head selectivity profiling against reference compounds such as the C4-alkyl EGFR inhibitors (16a–e, 20a–c) from Hao et al. [1]. Procurement for this purpose is justified by the absence of this exact substitution pattern in any published biological dataset, making it valuable for expanding the scaffold SAR landscape.

Mutant-Selective EGFR Inhibitor Lead Optimization Starting Point

The pyrimido[4,5-d][1,3]oxazin-2-one scaffold has produced the most advanced mutant-selective EGFR inhibitor in this chemotype class (compound 20a, IC₅₀ = 4.5 nM vs. EGFRL858R/T790M, 35-fold selectivity over WT) [1]. Although direct biochemical data for the N1-isopropyl, C7-methylsulfonyl analog are not yet available, the compound represents an unexplored region of the scaffold SAR space. Researchers pursuing mutant-selective EGFR programs may evaluate this compound alongside the C4-alkyl series to determine whether N1-isopropyl/C7-methylsulfonyl substitution yields improved selectivity or pharmacokinetic properties. The demonstrated in vivo efficacy of compound 20a (TGI = 71% in H1975 xenograft at 50 mg/kg/day p.o.) [1] establishes a performance benchmark for new analogs in this series.

Chemical Biology Probe for Gatekeeper Residue Interaction Studies

The gatekeeper residue (Met790 in EGFR T790M vs. Thr790 in EGFR WT) is the critical selectivity determinant for this scaffold class [1]. The N1-isopropyl group, when placed at a different position than the C4-alkyl series, may interact differently with the gatekeeper subpocket. Researchers investigating the steric and electronic requirements for gatekeeper residue discrimination can use this compound as a structurally distinct probe. The methylsulfonyl group at C7 provides additional hydrogen-bond acceptor capacity that may modulate hinge-region binding, complementing the gatekeeper-directed interactions mediated by the N1 substituent [1].

Quote Request

Request a Quote for 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.